2,5-Dimethoxy-4-propylamphetamine
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Overview
Description
2,5-Dimethoxy-4-propylamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and is known for its potent psychoactive effects, including alterations in thought processes and visual distortions . The compound is also referred to as DOPR and has been described as a "heavy-duty psychedelic" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-propylamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with propylamine, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like anhydrous ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include stringent purification steps to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-4-propylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are commonly employed.
Major Products: The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-propylamphetamine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the compound’s psychoactive effects. The molecular pathways involved include the modulation of serotonin and dopamine signaling .
Comparison with Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects, DOM is structurally similar but has a methyl group instead of a propyl group.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group and exhibits similar psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): DOI is another related compound with an iodine substituent, known for its strong hallucinogenic effects.
Uniqueness: 2,5-Dimethoxy-4-propylamphetamine is unique due to its specific propyl substitution, which contributes to its distinct pharmacological profile and potency compared to other similar compounds .
Properties
CAS No. |
63779-88-4 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3 |
InChI Key |
UEEAUFJYLUJWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CC(C)N)OC |
Origin of Product |
United States |
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